4-Phenyl-2-(pyridin-3-yl)thiazole
Overview
Description
4-Phenyl-2-(pyridin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a phenyl group and a pyridin-3-yl group. Thiazoles are known for their aromatic properties and are widely used in various fields due to their biological and chemical significance . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to inhibit c-met, a receptor tyrosine kinase . This suggests that 4-Phenyl-2-(pyridin-3-yl)thiazole may also target similar proteins or enzymes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been shown to have a variety of biological effects, such as antimicrobial activity and antioxidant properties . They have also been found to inhibit the growth of certain cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been found to be an effective corrosion inhibitor for mild steel in an acid medium . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as pH and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
4-Phenyl-2-(pyridin-3-yl)thiazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death. Additionally, this compound has been found to bind to various receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and interferes with the function of topoisomerase II, leading to the formation of DNA double-strand breaks . This compound also interacts with various proteins and enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in cells . Additionally, this compound can alter gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also lead to the development of resistance in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound has been shown to influence the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, this compound can disrupt mitochondrial function, leading to the release of pro-apoptotic factors and induction of apoptosis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-3-yl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a thioamide with an alpha-haloketone under reflux conditions in ethanol . The reaction proceeds through the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-haloketone, forming an intermediate that undergoes cyclization to yield the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives often involves multi-step synthesis procedures, including esterification, oxidation, and nucleophilic substitution reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(pyridin-3-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include N-oxides, reduced thiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Phenyl-2-(pyridin-3-yl)thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylthiazole: Similar structure but lacks the pyridin-3-yl group.
4-Phenylthiazole: Similar structure but lacks the pyridin-3-yl group.
2-(Pyridin-2-yl)thiazole: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness: 4-Phenyl-2-(pyridin-3-yl)thiazole is unique due to the presence of both phenyl and pyridin-3-yl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it more versatile compared to its analogs .
Properties
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNBLHGHILQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351474 | |
Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70031-86-6 | |
Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70031-86-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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